molecular formula C8H14ClN3O2 B6590223 1-[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride CAS No. 2711000-32-5

1-[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride

Cat. No.: B6590223
CAS No.: 2711000-32-5
M. Wt: 219.7
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Description

1-[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride is a chemical compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound features a complex molecular structure that includes an oxan ring, an oxadiazole group, and an amine group, making it a versatile candidate for research and industrial use.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride typically involves multiple steps, starting with the preparation of the oxan ring and the subsequent introduction of the oxadiazole and amine groups. Common synthetic routes include:

  • Oxan Ring Formation: The oxan ring can be synthesized through the cyclization of appropriate precursors, such as diols or epoxides, under acidic or basic conditions.

  • Oxadiazole Group Introduction: The oxadiazole group can be introduced through the reaction of the oxan ring with suitable reagents, such as hydrazine and carboxylic acids, under heating conditions.

  • Amine Group Addition: The amine group is typically introduced through the reaction of the oxadiazole intermediate with amines or ammonia, followed by acidification to form the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors and continuous flow systems to ensure efficiency and consistency. The choice of reagents, solvents, and reaction conditions is optimized to maximize yield and minimize by-products.

Types of Reactions:

  • Reduction: Reduction reactions can be used to convert certain functional groups within the compound.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

  • Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: It may serve as a tool in biological studies, such as enzyme inhibition or receptor binding assays.

  • Industry: Use in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism by which 1-[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes, receptors, or other biomolecules, leading to biological responses. Understanding the precise mechanism requires detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

  • Oxan-4-ylmethanamine: A related compound without the oxadiazole group.

  • 1,2,4-Oxadiazole derivatives: Compounds featuring the oxadiazole ring but different substituents.

  • Amine hydrochlorides: Other amine hydrochloride salts with varying structures.

Uniqueness: 1-[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride is unique due to its combination of the oxan ring, oxadiazole group, and amine functionality, which provides distinct chemical and biological properties compared to similar compounds.

This comprehensive overview highlights the significance of this compound in scientific research and industrial applications

Properties

CAS No.

2711000-32-5

Molecular Formula

C8H14ClN3O2

Molecular Weight

219.7

Purity

95

Origin of Product

United States

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